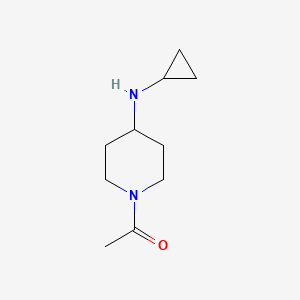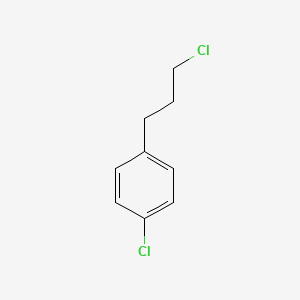
(3,5-二甲酰基苯基)硼酸
描述
(3,5-diformylphenyl)boronic Acid, with the chemical formula C8H7BO4 and a molecular weight of 177.95 g/mol, is a compound characterized by the presence of two aldehyde groups and one boronic acid group positioned meta to each other on a benzene ring . This unique structure allows it to participate in various chemical reactions, making it a valuable compound in scientific research and industrial applications.
科学研究应用
(3,5-diformylphenyl)boronic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of dynamic covalent hydrogels for cell capture and release.
Medicine: It finds applications in drug delivery systems due to its biocompatibility and ability to form reversible covalent bonds.
作用机制
Target of Action
3,5-Diformylphenylboronic acid primarily targets carbohydrates on the cell surface . The compound forms a boronic ester with these carbohydrates, enabling efficient cell capture .
Mode of Action
The interaction between 3,5-Diformylphenylboronic acid and its targets involves the formation of a boronic ester. This occurs between the phenylboronic acid of the compound and the carbohydrates present on the cell surface . This interaction enables efficient cell capture at pH 6.8 .
Biochemical Pathways
The primary biochemical pathway affected by 3,5-Diformylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . The compound’s role in this pathway contributes to its wide application in various chemical reactions .
Pharmacokinetics
The compound is known to be relatively stable and can dissolve in water, ethanol, and other organic solvents .
Result of Action
The molecular and cellular effects of 3,5-Diformylphenylboronic acid’s action primarily involve the capture and release of cells. The compound’s interaction with carbohydrates on the cell surface allows for efficient cell capture at pH 6.8 and cell detachment at pH 7.8 with a glucose concentration of 70 mM .
Action Environment
The action, efficacy, and stability of 3,5-Diformylphenylboronic acid can be influenced by environmental factors such as pH and glucose concentration . For instance, the compound’s ability to capture and release cells is optimized at pH 6.8 and 7.8, respectively .
生化分析
Biochemical Properties
3,5-Diformylphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of dynamic covalent hydrogels. These hydrogels are used for triggered cell capture and release, where the boronic ester formation between phenylboronic acid and carbohydrates on the cell surface enables efficient cell capture at pH 6.8 and cell detachment at pH 7.8 with a glucose concentration of 70 mM . Additionally, 3,5-Diformylphenylboronic acid is involved in oxime click reactions, which are known for their high yield and biocompatibility .
Cellular Effects
3,5-Diformylphenylboronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been used in the development of self-healing materials and drug delivery systems, demonstrating its ability to interact with cell surface carbohydrates and facilitate cell capture and release . These interactions can impact cell function by modulating cell signaling pathways and altering gene expression patterns.
Molecular Mechanism
At the molecular level, 3,5-Diformylphenylboronic acid exerts its effects through the formation of boronic esters and oxime bonds. The compound’s aldehyde and boronic acid functional groups enable it to participate in highly efficient oxime click reactions, which are reversible and biocompatible . These reactions facilitate the formation of dynamic covalent bonds with biomolecules, leading to changes in enzyme activity, protein interactions, and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Diformylphenylboronic acid can change over time due to its stability and degradation properties. The compound has been shown to form stable hydrogels that can capture and release cells efficiently over time
Dosage Effects in Animal Models
The effects of 3,5-Diformylphenylboronic acid vary with different dosages in animal models. Studies have shown that the compound can be used in drug delivery systems, where its dosage must be carefully controlled to avoid toxic or adverse effects . High doses of the compound may lead to toxicity, while lower doses can be effective in achieving the desired biochemical effects.
Metabolic Pathways
3,5-Diformylphenylboronic acid is involved in metabolic pathways that include the formation of boronic esters and oxime bonds. These pathways involve interactions with enzymes and cofactors that facilitate the formation and breakdown of these bonds
Transport and Distribution
Within cells and tissues, 3,5-Diformylphenylboronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s ability to form dynamic covalent bonds with cell surface carbohydrates plays a crucial role in its transport and distribution.
Subcellular Localization
3,5-Diformylphenylboronic acid’s subcellular localization is influenced by its functional groups and interactions with biomolecules. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These interactions can affect the compound’s activity and function within the cell.
准备方法
The synthesis of (3,5-diformylphenyl)boronic Acid typically involves the reaction of 3,5-dibromobenzaldehyde with a boronic acid derivative under specific conditions. One common method includes the use of palladium-catalyzed Suzuki coupling reactions, which facilitate the formation of the boronic acid functional group . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反应分析
(3,5-diformylphenyl)boronic Acid undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The boronic acid group can participate in Suzuki coupling reactions with halides to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate, and solvents such as THF or DMF. Major products formed from these reactions include substituted phenylboronic acids, alcohols, and carboxylic acids.
相似化合物的比较
(3,5-diformylphenyl)boronic Acid can be compared with other similar compounds such as:
3,5-Dimethoxyphenylboronic acid: This compound has methoxy groups instead of aldehyde groups, which affects its reactivity and applications.
3,5-Dicarboxybenzeneboronic acid: This compound has carboxylic acid groups instead of aldehyde groups, making it more suitable for different types of chemical reactions.
The uniqueness of (3,5-diformylphenyl)boronic Acid lies in its dual functionality, with both aldehyde and boronic acid groups, allowing it to participate in a wide range of chemical reactions and applications.
属性
IUPAC Name |
(3,5-diformylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO4/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-5,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFBPKDFVPXQQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C=O)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400454 | |
| Record name | 3,5-Diformylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480424-62-2 | |
| Record name | 3,5-Diformylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,5-diformylphenylboronic acid contribute to the formation of complex structures like dendrimers?
A1: 3,5-Diformylphenylboronic acid acts as a building block for constructing complex molecular architectures due to its unique structure. [, ] The boronic acid moiety can form reversible covalent bonds with diols, such as 3,4-dihydroxypyridine, leading to boronate ester formation. [] The two formyl groups (-CHO) located at the 3 and 5 positions provide additional reactive sites for further functionalization. This allows for the attachment of various chemical groups, including amines and dendrons, enabling the creation of diverse dendritic structures. []
Q2: What role does the reversible covalent bonding of 3,5-diformylphenylboronic acid play in material applications?
A2: The dynamic nature of the boronate ester bonds formed by 3,5-diformylphenylboronic acid with diols allows for the creation of stimuli-responsive materials. [] For instance, researchers have demonstrated a hydrogel system incorporating 3,5-diformylphenylboronic acid that can capture and release cells based on pH changes. [] At a specific pH, the boronic acid groups bind to carbohydrate moieties on the cell surface, capturing the cells. Shifting the pH disrupts these bonds, enabling controlled cell release. This dynamic behavior has potential applications in cell diagnostics, cell culture, and other biomedical fields. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


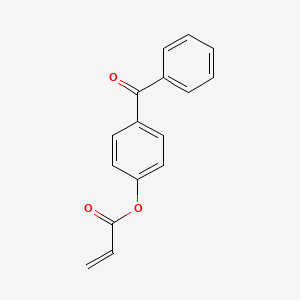
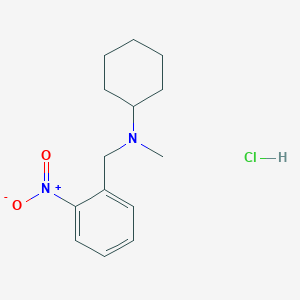
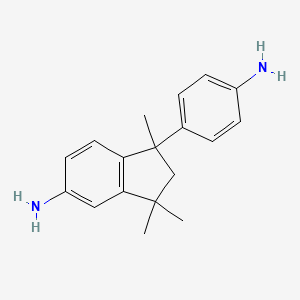
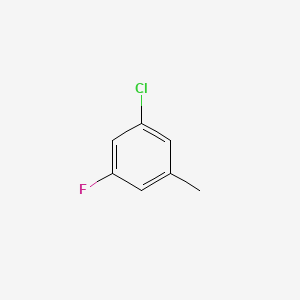
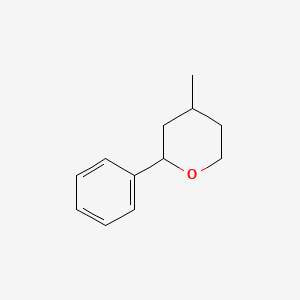
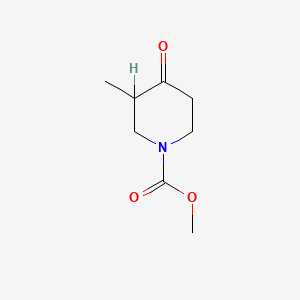
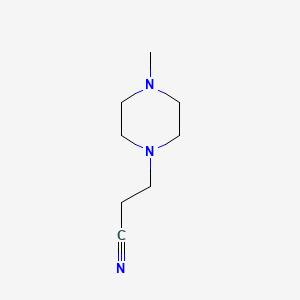
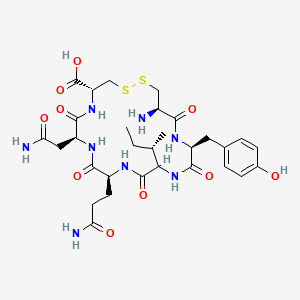
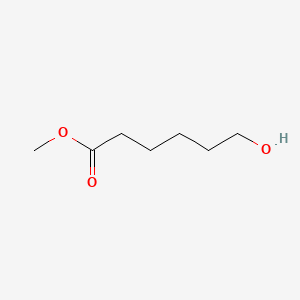
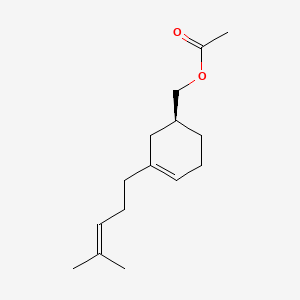
![Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate](/img/new.no-structure.jpg)
![2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B1587276.png)
